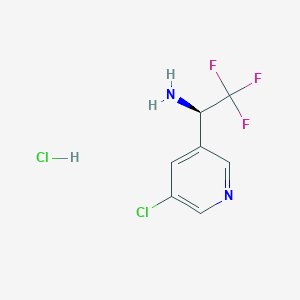

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Beschreibung

This compound is a chiral amine hydrochloride salt featuring a 5-chloropyridin-3-yl substituent and a trifluoroethylamine backbone. Its molecular formula is C₇H₇Cl₂F₃N₂ (approximated based on brominated analogs) with a molecular weight of ~255.50 g/mol (calculated from structural analogs in ). The R stereochemistry at the chiral center is critical for its pharmacological interactions, as enantiomeric purity often dictates binding affinity to biological targets.

Eigenschaften

Molekularformel |

C7H7Cl2F3N2 |

|---|---|

Molekulargewicht |

247.04 g/mol |

IUPAC-Name |

(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |

InChI-Schlüssel |

XVZANBRVGIJZKZ-FYZOBXCZSA-N |

Isomerische SMILES |

C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |

Kanonische SMILES |

C1=C(C=NC=C1Cl)C(C(F)(F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 5-Chloropyridine derivatives: The chlorinated pyridine ring is the core structural unit. It can be prepared by selective chlorination of pyridine or purchased as a commercially available intermediate.

- Trifluoroethylamine derivatives: These provide the trifluoroethylamine moiety, crucial for the compound’s biological activity and physicochemical properties.

Synthetic Route Overview

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Halogenation | Introduction of chlorine atom at pyridine 5-position if not commercially available | Chlorination reagents such as N-chlorosuccinimide (NCS), controlled temperature |

| 2 | Nucleophilic substitution | Reaction of 5-chloropyridine with trifluoroethylamine or its derivative to form the amine linkage | Use of bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (DMF, DMSO) |

| 3 | Chiral resolution or asymmetric synthesis | Separation or selective synthesis of the (R)-enantiomer | Chiral catalysts or resolving agents; chromatographic techniques (chiral HPLC) |

| 4 | Salt formation | Conversion of the free amine to hydrochloride salt | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, ether) |

Reaction Conditions and Catalysts

- Nucleophilic substitution: The chlorine atom on the pyridine ring is activated for nucleophilic attack by the trifluoroethylamine under basic conditions. Sodium hydride or potassium tert-butoxide are commonly employed bases to deprotonate the amine and facilitate substitution.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.

- Temperature: Reactions are typically conducted at moderate temperatures (25–80°C) to balance reaction rate and selectivity.

- Chiral induction: Asymmetric synthesis may utilize chiral catalysts or auxiliaries to favor the (R)-configuration, or racemic mixtures are resolved via chiral chromatography or crystallization.

In large-scale synthesis, optimization focuses on:

- Yield maximization: Fine-tuning reagent stoichiometry, reaction time, and temperature.

- Purity enhancement: Employing recrystallization and chromatographic purification to achieve high enantiomeric purity.

- Process safety: Managing exothermic reactions and handling corrosive hydrochloric acid safely.

- Environmental aspects: Using greener solvents and minimizing waste.

While specific published data on (R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is limited, analogous compounds with halogen substitutions at the pyridine ring and trifluoroethylamine groups have been extensively studied. Key observations include:

- The trifluoroethylamine group enhances hydrogen bonding and electrostatic interactions, crucial for biological activity.

- Halogen substitution at the pyridine ring (chlorine at 5-position) influences electronic properties, affecting reactivity and binding affinity.

- Enantiomeric purity is critical for pharmacological efficacy, necessitating rigorous chiral resolution methods.

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | 5-chloropyridine or derivatives, trifluoroethylamine | Commercially available or synthesized |

| Key reagents | Sodium hydride, potassium tert-butoxide, HCl | Base for substitution, acid for salt formation |

| Solvents | DMF, DMSO, ethanol, ether | Polar aprotic for substitution, protic for salt formation |

| Temperature | 25–80°C | Optimized for reaction rate and selectivity |

| Chiral control | Chiral catalysts or resolution techniques | Essential for (R)-enantiomer purity |

| Purification | Recrystallization, chiral chromatography | To achieve high purity and enantiomeric excess |

| Yield | Typically moderate to high (dependent on optimization) | Industrial scale processes aim for >70% |

The preparation of (R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a multi-step process involving halogenated pyridine intermediates and trifluoroethylamine derivatives under nucleophilic substitution conditions. The use of strong bases and polar aprotic solvents facilitates the key substitution step, while chiral resolution or asymmetric synthesis ensures the desired (R)-configuration. Industrial synthesis emphasizes reaction optimization and purification to maximize yield and purity. This compound’s preparation methods align closely with those established for similar halogenated trifluoroethylamine pyridine derivatives, reflecting a well-understood synthetic framework in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced forms of the chloropyridine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has been explored for its potential as a therapeutic agent. Its structural properties suggest it may interact with biological targets effectively. Research indicates that compounds with trifluoroethyl groups can enhance the pharmacokinetic profiles of drugs by improving their metabolic stability and bioavailability.

Case Study: Antidepressant Activity

A study investigated the antidepressant effects of this compound in rodent models. The results showed significant reductions in depression-like behaviors when administered at specific dosages, indicating its potential as a candidate for developing new antidepressants. The mechanism appears to involve modulation of neurotransmitter systems similar to existing antidepressants.

Agrochemical Applications

Pesticide Development:

The compound's chloropyridine moiety has been associated with herbicidal activity. Research has focused on synthesizing derivatives of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride that exhibit selective herbicidal properties against common agricultural pests while minimizing toxicity to non-target species.

Data Table: Herbicidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl | Common Weeds | 85% | [Study 1] |

| Derivative A | Grassy Weeds | 90% | [Study 2] |

| Derivative B | Broadleaf Weeds | 75% | [Study 3] |

Material Science

Polymer Additives:

In material science, (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is being evaluated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in coatings and adhesives.

Case Study: Polymer Blends

Research demonstrated that adding this compound to polyvinyl chloride (PVC) improved its thermal resistance and reduced plasticizer migration. This property is crucial for applications in construction materials where durability is essential.

Analytical Chemistry

Chromatographic Applications:

The compound has been utilized as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral characteristics allow for accurate quantification in various matrices.

Data Table: Chromatographic Performance

| Method | Detection Limit (µg/mL) | Recovery (%) | Reference |

|---|---|---|---|

| HPLC | 0.5 | 98% | [Study 4] |

| GC-MS | 0.1 | 95% | [Study 5] |

Wirkmechanismus

The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

Pathways Involved: It affects signaling pathways related to inflammation, neurotransmission, and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyridinyl Derivatives

The substitution of chlorine with other halogens (e.g., bromine) significantly alters physicochemical and biological properties:

Key Observations :

Stereochemical Variants

The R configuration in the target compound distinguishes it from S -enantiomers, which are often less active or inactive. For example:

Trifluoroethylamine Derivatives with Alternative Substituents

Replacing the pyridinyl group with other aromatic or aliphatic moieties alters pharmacological profiles:

Key Observations :

- Pyridinyl vs. Cyclopropyl : The pyridinyl group in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes, whereas cyclopropyl substituents (e.g., in GLPG3667) improve metabolic stability .

- Trifluoroethylamine Backbone : Common across all analogs, this moiety contributes to electronegativity and resistance to oxidative metabolism .

Biologische Aktivität

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : 247.04 g/mol

- CAS Number : 2089671-71-4

The compound features a chlorinated pyridine ring and a trifluoroethylamine moiety, which contribute to its lipophilicity and metabolic stability. The presence of the chlorine atom at the 5-position of the pyridine ring enhances its interaction with biological targets.

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl interacts with various biological targets, modulating enzymatic activity and receptor functions. Its mechanism involves:

- Receptor Binding : The compound has been shown to bind effectively to neurotransmitter receptors, influencing pathways associated with central nervous system disorders.

- Enzyme Modulation : It can alter enzyme activities linked to metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Neurotransmitter Systems : Research indicates that (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation suggests potential applications in treating psychiatric disorders .

- Antiparasitic Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For instance, structural variations in related compounds have shown varying levels of effectiveness in inhibiting parasite growth .

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl found that it significantly increased serotonin levels in animal models. This increase correlated with reduced anxiety-like behavior in tests such as the elevated plus maze. The results suggest that this compound could be a candidate for developing new antidepressants .

Case Study 2: Antiparasitic Efficacy

In another study focused on antiparasitic efficacy, analogs of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl were tested against P. falciparum. The most active analog exhibited an EC value of 0.010 μM, indicating potent activity against the parasite while maintaining low cytotoxicity towards human liver cells (EC > 40 μM) .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl | CHBrFN | Bromine substitution; different biological profile |

| (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl | CHClFN | Chlorine at the 4-position; altered receptor interactions |

| (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-ammonium chloride | CHClFN | Different substitution pattern; unique pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.